molecular formula C6H4BrN3O2S B2642586 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile CAS No. 1023814-02-9

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile

Cat. No.: B2642586
CAS No.: 1023814-02-9
M. Wt: 262.08
InChI Key: MMFDKYSVUXQWJB-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4BrN3O2S and a molecular weight of 262.09 g/mol . It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a carbonitrile group attached to a pyrimidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-methylsulfonylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2S/c1-13(11,12)6-9-3-4(7)5(2-8)10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFDKYSVUXQWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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